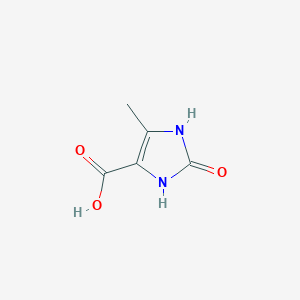

Ácido 5-metil-2-oxo-2,3-dihidro-1H-imidazol-4-carboxílico

Descripción general

Descripción

La 2-Tioúridina es un nucleósido modificado donde el átomo de oxígeno en la segunda posición de la uridina es reemplazado por un átomo de azufre. Esta modificación se encuentra comúnmente en las moléculas de ARN de transferencia, particularmente en la posición de bamboleo, y juega un papel crucial en la estabilización de la estructura del ARN y la mejora de su función .

Aplicaciones Científicas De Investigación

La 2-Tioúridina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La 2-Tioúridina ejerce sus efectos principalmente a través de la estabilización de las estructuras de ARN. El átomo de azufre en la segunda posición mejora la estabilidad de los pares de bases uridina-adenina y desestabiliza los pares de bamboleo uridina-guanina . Esta modificación preorganiza el ARN monocatenario, facilitando la hibridación y mejorando la estabilidad general de los dúplex de ARN . En su papel antiviral, la 2-tioúridina inhibe la síntesis de ARN catalizada por la ARN polimerasa ARN-dependiente viral, reduciendo así la replicación del ARN viral .

Compuestos similares:

4-Tioúridina: Otro derivado de uridina tiolado donde el átomo de azufre está en la cuarta posición.

2-Tiotimidina: Un derivado de timidina con un átomo de azufre en la segunda posición.

2-Tioúraco: Un derivado de uracilo con un átomo de azufre en la segunda posición.

Comparación:

2-Tioúridina vs. 4-Tioúridina: La 2-Tioúridina proporciona una mayor estabilidad a los dúplex de ARN en comparación con la 4-tioúridina.

2-Tioúridina vs. 2-Tiotimidina: Ambos compuestos mejoran la estabilidad de los ácidos nucleicos, pero la 2-tioúridina se encuentra más comúnmente en el ARN, mientras que la 2-tiotimidina se encuentra en el ADN.

2-Tioúridina vs. 2-Tioúraco: La 2-Tioúridina es un nucleósido, mientras que el 2-tioúraco es una base nucleótida.

Las propiedades únicas de la 2-Tioúridina y su amplia gama de aplicaciones la convierten en un compuesto valioso en varios campos de la investigación científica y la industria.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Existen dos rutas sintéticas principales para la preparación de 2-tioúridina:

Método de glicosilación: Este implica conectar un derivado de ribosa o desoxirribosa con un derivado de 2-tiouracilo mediante glicosilación.

Método de tioniación directa: Este método implica la tioniación directa de un derivado de uridina.

Métodos de producción industrial: La producción industrial de 2-tioúridina generalmente sigue el método de glicosilación debido a su eficiencia y escalabilidad. Las condiciones de reacción a menudo implican el uso de soportes de vidrio de poros controlados y soluciones estándar de reactivos .

Análisis De Reacciones Químicas

Tipos de reacciones: La 2-Tioúridina se somete a varias reacciones químicas, que incluyen:

Oxidación: El átomo de azufre puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: El compuesto puede reducirse de nuevo a uridina en condiciones específicas.

Sustitución: El átomo de azufre puede sustituirse por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución.

Productos principales:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Uridina.

Sustitución: Varios derivados de uridina sustituidos.

Comparación Con Compuestos Similares

4-Thiouridine: Another thiolated uridine derivative where the sulfur atom is at the fourth position.

2-Thiothymidine: A thymidine derivative with a sulfur atom at the second position.

2-Thiouracil: A uracil derivative with a sulfur atom at the second position.

Comparison:

2-Thiouridine vs. 4-Thiouridine: 2-Thiouridine provides greater stability to RNA duplexes compared to 4-thiouridine.

2-Thiouridine vs. 2-Thiothymidine: Both compounds enhance the stability of nucleic acids, but 2-thiouridine is more commonly found in RNA, while 2-thiothymidine is found in DNA.

2-Thiouridine vs. 2-Thiouracil: 2-Thiouridine is a nucleoside, while 2-thiouracil is a nucleobase.

2-Thiouridine’s unique properties and wide range of applications make it a valuable compound in various fields of scientific research and industry.

Actividad Biológica

5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS No. 14058-87-8) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent literature.

Biological Activities

Research indicates that 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid exhibits various biological activities, including:

-

Antimicrobial Activity

- Studies have shown that imidazole derivatives possess broad-spectrum antimicrobial properties. For instance, compounds derived from imidazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

- A comparative study highlighted the antibacterial activity of various imidazole derivatives, where the synthesized compounds showed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli (Table 1).

Compound Zone of Inhibition (mm) 5a E. coli: 15 P. aeruginosa: 19 B. subtilis: 21 Streptomycin E. coli: 28 -

Antitumor Activity

- Imidazole derivatives have been explored for their potential in cancer therapy. The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth .

- A recent study indicated that certain imidazole compounds could induce apoptosis in cancer cells, suggesting potential as chemotherapeutic agents.

- Anti-inflammatory Properties

- Antioxidant Activity

Synthesis Methods

The synthesis of 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been reported in the literature:

- Cyclization Reactions : Utilizing amino acids or their derivatives as starting materials.

- Condensation Reactions : Involving carbonyl compounds and amines under controlled conditions to form the imidazole ring structure.

Case Study 1: Antimicrobial Efficacy

A study conducted by Jain et al. evaluated the antimicrobial efficacy of several imidazole derivatives including 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid against clinical isolates of bacteria. The results indicated that this compound showed significant antibacterial activity comparable to standard antibiotics like ciprofloxacin.

Case Study 2: Antitumor Potential

In a separate investigation into the antitumor effects of imidazole derivatives, it was found that treatment with these compounds resulted in a marked reduction in tumor size in animal models. The study concluded that these compounds could serve as promising leads for further development into anticancer drugs.

Propiedades

IUPAC Name |

5-methyl-2-oxo-1,3-dihydroimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-3(4(8)9)7-5(10)6-2/h1H3,(H,8,9)(H2,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAYTADLKKKKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543832 | |

| Record name | 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101184-09-2 | |

| Record name | 2,3-Dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101184-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.